Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with antimicrobial properties.
1,2,4-Triazolopyrimidines: Compounds with a similar heterocyclic structure and diverse pharmacological activities.
Uniqueness
Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with a benzoate moiety enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
methyl 2-[(4-methylthiadiazole-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-10(19-15-14-7)11(16)13-9-6-4-3-5-8(9)12(17)18-2/h3-6H,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIXPKFHVMVQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.